molecular formula C20H19ClFN3O B11521367 (3E)-3-[(3-chloro-4-fluorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3E)-3-[(3-chloro-4-fluorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11521367
M. Wt: 371.8 g/mol
InChI Key: SHMRTHWVJIGPCV-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorinated and fluorinated phenyl group, an imino group, and a piperidinylmethyl group attached to an indolone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with an appropriate indolone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol to facilitate the process. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility.

Scientific Research Applications

(3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE shares structural similarities with other indolone derivatives and phenyl imino compounds.
  • Compounds such as (3Z)-3-[(3-BROMO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE and (3Z)-3-[(3-CHLORO-4-METHOXYPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE are examples of structurally related molecules.

Uniqueness

The uniqueness of (3Z)-3-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClFN3O

Molecular Weight

371.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C20H19ClFN3O/c21-16-12-14(8-9-17(16)22)23-19-15-6-2-3-7-18(15)25(20(19)26)13-24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

SHMRTHWVJIGPCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)F)Cl)C2=O

Origin of Product

United States

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